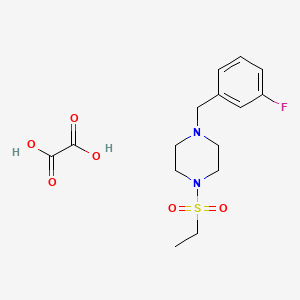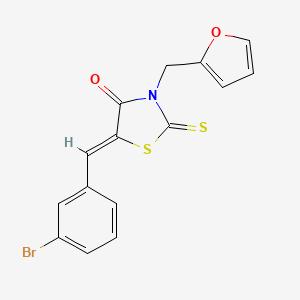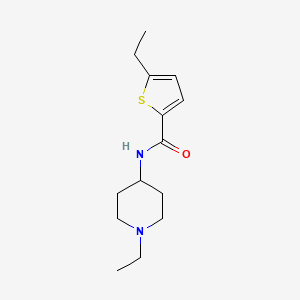![molecular formula C15H26N2O3 B6088315 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)
2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SPI-1005 and has been studied extensively for its biochemical and physiological effects.5]decan-6-one.
Wirkmechanismus
The mechanism of action of 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting this pathway, 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one reduces inflammation and protects against neuronal damage.
Biochemical and Physiological Effects:
2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various neurological disorders. It has also been shown to protect against neuronal damage and improve hearing function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential for the treatment of various neurological disorders. It has also been shown to be safe and well-tolerated in animal studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of more efficient synthesis methods to reduce the cost of production. Another direction is the study of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesemethoden
The synthesis of 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps. The first step is the preparation of N-(2-methoxyethyl)-2,2-dimethylpropanamide, which is then reacted with ethyl chloroformate to obtain N-(2-methoxyethyl)-2,2-dimethylpropanamide ethyl carbonate. The next step involves the reaction of N-(2-methoxyethyl)-2,2-dimethylpropanamide ethyl carbonate with 1,2-diaminocyclohexane to obtain the final product, 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one.
Wissenschaftliche Forschungsanwendungen
2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders. It has also been studied for its potential use in the treatment of hearing loss and tinnitus.
Eigenschaften
IUPAC Name |
7-(2-methoxyethyl)-2-(2-methylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-12(2)13(18)17-8-6-15(11-17)5-4-7-16(14(15)19)9-10-20-3/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBYVJQIRDZROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)CCCN(C2=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6088234.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)



![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6088330.png)

![7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6088344.png)